1,2-Dichloro-4-difluoromethoxy-5-iodobenzene

Description

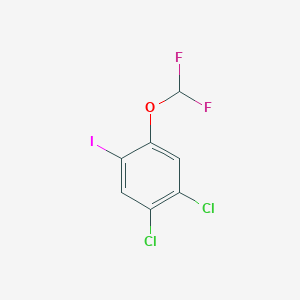

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene is a halogenated aromatic compound featuring chlorine (Cl), iodine (I), and a difluoromethoxy (OCHF₂) group. Its molecular formula is C₇H₃Cl₂F₂IO, with substituents arranged in a para- and ortho-configuration (positions 1, 2, 4, and 5).

Properties

Molecular Formula |

C7H3Cl2F2IO |

|---|---|

Molecular Weight |

338.90 g/mol |

IUPAC Name |

1,2-dichloro-4-(difluoromethoxy)-5-iodobenzene |

InChI |

InChI=1S/C7H3Cl2F2IO/c8-3-1-5(12)6(2-4(3)9)13-7(10)11/h1-2,7H |

InChI Key |

KWGDZYLNEIVJAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)I)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the chlorine, fluorine, and iodine atoms sequentially through halogenation reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the desired product is obtained with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduction products.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide for nucleophilic substitution, and electrophiles such as alkyl halides for electrophilic substitution.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield products with different functional groups replacing the halogen atoms, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.

Medicine: Research into potential therapeutic applications, such as the development of new drugs with specific biological activities.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- Halogenation Impact : The iodine atom in this compound enhances electrophilic substitution reactivity compared to bromine or fluorine analogs, making it suitable for cross-coupling reactions .

- Difluoromethoxy Group : This group increases metabolic stability and lipophilicity compared to methoxy (OCH₃) or ethoxy (OC₂H₅) substituents, as seen in pesticide intermediates like fluxofenim .

Thermodynamic and Reactivity Data

While experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence, inferences can be made:

Biological Activity

1,2-Dichloro-4-difluoromethoxy-5-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, suggests a range of interactions with biological systems that may lead to significant pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of chlorine, iodine, and fluorine atoms in its structure contributes to its lipophilicity and potential bioactivity. The difluoromethoxy group enhances membrane permeability, which may facilitate interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound's halogen atoms can form hydrogen bonds and ionic interactions with proteins and nucleic acids, potentially influencing enzyme activity and gene expression.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that halogenated compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of several halogenated compounds against Candida neoformans, revealing that certain derivatives exhibited low Minimum Inhibitory Concentrations (MICs) and high selectivity indices (SIs). This suggests that this compound could similarly possess antifungal properties.

Cytotoxicity

The cytotoxic effects of halogenated compounds have been extensively studied. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines. The presence of iodine and fluorine in the structure may enhance the cytotoxicity by promoting oxidative stress or disrupting cellular membranes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against C. neoformans | |

| Cytotoxic | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Detailed Research Findings

- Antifungal Studies : Compounds structurally related to this compound were tested against C. neoformans and showed promising results with MICs as low as 0.03 μg/mL, indicating strong antifungal potential .

- Cytotoxicity Tests : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain halogenated pyrazoles demonstrated significant cytotoxic effects, suggesting that similar mechanisms may be at play for this compound .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with fluorine substituents often exhibit enhanced membrane permeability and increased interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.